![molecular formula C24H21Cl2N3O2 B3675583 N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3,4-dichlorobenzamide](/img/structure/B3675583.png)
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3,4-dichlorobenzamide
Overview
Description
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3,4-dichlorobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3,4-dichlorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Preparation of 4-(4-benzoylpiperazin-1-yl)aniline: This intermediate can be synthesized by reacting 4-benzoylpiperazine with 4-nitroaniline under reducing conditions.
Formation of this compound: The intermediate 4-(4-benzoylpiperazin-1-yl)aniline is then reacted with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3,4-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The dichlorobenzamide moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3,4-dichlorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3,4-dichlorobenzamide involves its interaction with specific molecular targets. The benzoylpiperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The dichlorobenzamide group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-benzoylpiperazin-1-yl)phenyl]nicotinamide
- N-[4-(4-benzoylpiperazin-1-yl)phenyl]pentanamide
- N-(4-(4-benzoylpiperazin-1-yl)phenyl)-2-(4-chloro-3-methylphenoxy)acetamide
Uniqueness
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3,4-dichlorobenzamide is unique due to the presence of both the benzoylpiperazine and dichlorobenzamide moieties, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3,4-dichlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21Cl2N3O2/c25-21-11-6-18(16-22(21)26)23(30)27-19-7-9-20(10-8-19)28-12-14-29(15-13-28)24(31)17-4-2-1-3-5-17/h1-11,16H,12-15H2,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBAPUBCEPCDPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)C(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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